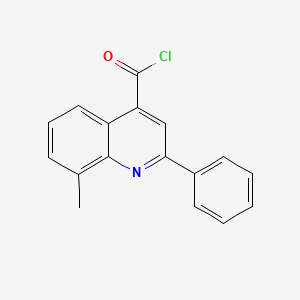

8-Methyl-2-phenylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

8-methyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-6-5-9-13-14(17(18)20)10-15(19-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOVHYYZLYRAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline-4-Carboxylic Acid Precursor

The initial and critical step in the preparation of 8-Methyl-2-phenylquinoline-4-carbonyl chloride is the synthesis of 8-methyl-2-phenylquinoline-4-carboxylic acid , which serves as the direct precursor.

Friedländer Condensation: This classical method involves the condensation of an appropriate aniline derivative with a β-ketoester or equivalent carbonyl compounds under acidic or basic catalysis, forming the quinoline core with the carboxylic acid at the 4-position. The methyl group at the 8-position is introduced via substitution on the aniline or ketoester starting materials.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed to introduce the phenyl substituent at the 2-position after quinoline core formation, allowing for modular synthesis and structural diversity.

Cyclization and Functional Group Manipulation: Controlled cyclization under inert atmospheres (e.g., nitrogen) and optimized temperatures (80–120°C) are essential to form the quinoline ring system with high regioselectivity and yield.

Reaction Conditions and Optimization:

Use of catalysts such as Pd(OAc)₂ or CuI enhances coupling efficiency.

Purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradient) is critical to achieve purity >95%.

Reaction monitoring by TLC or GC-MS ensures timely termination at optimal conversion.

Conversion of 8-Methyl-2-phenylquinoline-4-carboxylic Acid to the Acyl Chloride

The final step to obtain This compound involves the transformation of the carboxylic acid group into the corresponding acyl chloride.

- Treatment of the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions is the most widely used approach.

| Parameter | Typical Conditions |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous solvent (e.g., dichloromethane or chloroform) |

| Temperature | Reflux (~60–80°C depending on solvent) |

| Reaction Time | 4–6 hours |

| Atmosphere | Inert (nitrogen or argon) to prevent hydrolysis |

| Monitoring | TLC or FT-IR (C=O stretch shift from ~1700 cm⁻¹ for acid to ~1800 cm⁻¹ for acyl chloride) |

| Work-up | Removal of excess SOCl₂ and solvent under reduced pressure; avoid moisture exposure |

Anhydrous conditions are critical to prevent hydrolysis of the sensitive acyl chloride.

Reaction completion is confirmed by disappearance of acid peak and appearance of acyl chloride peak in FT-IR spectra.

Analytical Characterization to Confirm Synthesis

To verify the successful preparation of this compound, multiple spectroscopic and analytical techniques are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H/¹³C NMR Spectroscopy | Confirm substitution pattern and structure | Chemical shifts consistent with methyl at C8, phenyl at C2, and acyl chloride at C4; carbonyl carbon at δ ~165–170 ppm |

| Fourier Transform Infrared (FT-IR) | Identify functional groups | C=O stretch of acyl chloride near 1800 cm⁻¹; absence of acid C=O (~1700 cm⁻¹) |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and formula | Molecular ion peak [M+H]⁺ or [M-Cl]⁺ matching calculated mass with <5 ppm error |

| Thin Layer Chromatography (TLC) | Monitor reaction progress | Disappearance of acid spot; new spot for acyl chloride |

| X-ray Crystallography (if crystalline) | Definitive structural confirmation | Resolves regiochemistry and substitution pattern |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Quinoline ring formation | Friedländer condensation or Pd-catalyzed coupling | Control temperature and atmosphere; purification critical |

| 2 | Introduction of phenyl group | Suzuki-Miyaura cross-coupling (if needed) | Catalysts: Pd(OAc)₂, CuI; inert atmosphere |

| 3 | Carboxylic acid to acyl chloride | Thionyl chloride, reflux, anhydrous solvent | Reaction time 4–6 h; monitor by FT-IR and TLC |

| 4 | Purification and characterization | Recrystallization, chromatography, NMR, HRMS | Ensure >95% purity for downstream applications |

Research Findings and Considerations

The thionyl chloride-mediated conversion is a standard and reliable method for preparing acyl chlorides from quinoline-4-carboxylic acids, including 8-methyl-2-phenylquinoline derivatives, due to its efficiency and relatively mild conditions.

The presence of the methyl group at the 8-position may impart steric hindrance affecting reaction kinetics; thus, reaction time and temperature may require optimization.

Purity and stability of the acyl chloride are sensitive to moisture; storage under anhydrous conditions and inert atmosphere is recommended to prevent hydrolysis.

Comparative studies with related compounds (e.g., 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride) indicate similar synthetic strategies but highlight the importance of substituent effects on reactivity and purification protocols.

Chemical Reactions Analysis

8-Methyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can be carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. Studies indicate that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

-

Biological Research

- Biochemical Assays : The compound serves as a probe in biochemical assays to study enzyme activities and cellular processes. Its ability to act as an electrophile allows it to form covalent bonds with biomolecules, providing insights into protein interactions and functions.

- Pathway Modulation : Research indicates that it can modulate pathways related to inflammation and immune responses, particularly through interactions with peroxisome proliferator-activated receptors (PPARs).

-

Industrial Applications

- Specialty Chemicals : It is used in the production of specialty chemicals and materials due to its unique structural properties, which allow for further functionalization.

- Dyes and Pigments : The compound's derivatives are explored in the development of dyes and pigments, leveraging their vibrant colors and stability.

Case Studies

- Antitumor Studies : A study conducted on various quinoline derivatives demonstrated that compounds similar to 8-Methyl-2-phenylquinoline-4-carbonyl chloride exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

- Antimicrobial Testing : Research evaluating the antibacterial efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) indicating strong antibacterial properties, suggesting its potential use in developing new antibiotics.

- Biochemical Probes : The compound has been utilized as a biochemical probe in studies examining enzyme kinetics, demonstrating its ability to selectively inhibit specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 8-methyl-2-phenylquinoline-4-carbonyl chloride with structurally analogous quinoline carbonyl chlorides:

Key Findings from Comparative Analysis

Reactivity :

- The 8-chloro derivative (332.18 g/mol) exhibits higher electrophilicity at the carbonyl due to electron-withdrawing Cl, enhancing reactivity in nucleophilic substitutions compared to the 8-methyl analog (293.74 g/mol) .

- Thienyl-substituted compounds (e.g., 322.21 g/mol) show distinct coordination chemistry with transition metals, attributed to sulfur's lone-pair electrons .

The 3-methoxyphenyl group (332.18 g/mol) introduces moderate polarity, balancing solubility and reactivity .

Hazard Profiles: 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride is classified as "Danger" (H314: causes severe skin burns) due to its corrosive nature, unlike the less hazardous 8-methyl-2-phenyl variant .

Biological Activity

8-Methyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiviral effects. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 285.74 g/mol. Its structure features a quinoline core with a carbonyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing with Thionyl Chloride : This method involves treating the corresponding carboxylic acid with thionyl chloride to yield the acyl chloride.

- Coupling Reactions : Utilizing key intermediates derived from quinoline precursors can also lead to the desired compound.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. In vitro studies have shown that related compounds exhibit varying degrees of activity against a range of bacterial strains, including:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 µg/mL |

| This compound | Escherichia coli | 128 µg/mL |

| Other derivatives | Pseudomonas aeruginosa | >256 µg/mL |

These results suggest that structural modifications can significantly influence antibacterial efficacy, with some derivatives demonstrating superior activity compared to standard antibiotics like ampicillin and gentamicin .

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies focusing on its ability to inhibit cancer cell proliferation. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.

- Receptor Modulation : It can interact with various receptors involved in inflammatory responses or cell signaling pathways.

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.

Case Studies

- Antibacterial Evaluation : A study conducted on a series of quinoline derivatives demonstrated that structural variations significantly impacted their antibacterial properties. The study found that compounds similar to this compound exhibited notable activity against resistant strains of bacteria such as MRSA .

- Anticancer Research : In vitro assays showed that derivatives of quinoline effectively reduced cell viability in human cancer cell lines, indicating their potential as lead compounds in drug development for cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-methyl-2-phenylquinoline-4-carbonyl chloride, and how can reaction progress be monitored?

- Methodological Answer : A common approach involves refluxing the carboxylic acid precursor (e.g., 8-methyl-2-phenylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) for 6–8 hours. Reaction progress is monitored via TLC using a solvent system like n-hexane/ethyl acetate (8:2). Excess SOCl₂ is removed under vacuum, and the crude product is purified by dissolving in dry toluene followed by rotary evaporation .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Key steps include:

- Melting Point Analysis : Compare observed melting points (e.g., 62–64°C for structurally similar 4-chloro-2-phenylquinoline) to literature values .

- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm the quinoline backbone and substituents (e.g., methyl and phenyl groups). IR spectroscopy can validate the carbonyl chloride (C=O stretch at ~1800 cm⁻¹) .

Q. What solvents are optimal for recrystallizing this compound, and how does substituent position affect solubility?

- Methodological Answer : Polar aprotic solvents (e.g., toluene, ethyl acetate) are preferred for recrystallization. Hydroxy-substituted analogs (e.g., 4-hydroxy-8-methyl-2-phenylquinoline) exhibit lower solubility in non-polar solvents due to hydrogen bonding, suggesting that substituent position and polarity critically influence solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Repetitive recrystallization under controlled conditions.

- Cross-validation using HPLC (e.g., C18 column with methanol/water gradient) to assess purity .

- Comparing synthetic routes (e.g., SOCl₂ vs. PCl₅) to identify byproducts affecting physical properties .

Q. What strategies optimize reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Activation : Use anhydrous conditions and catalysts like DMAP to enhance reactivity with amines or alcohols.

- Solvent Choice : DMF or THF improves solubility and reaction rates.

- Stoichiometry : A 1.2–1.5 molar excess of nucleophile ensures complete conversion, as seen in analogous quinoline-4-carbonyl chloride reactions .

Q. How can computational methods predict the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways.

- Validate predictions experimentally via kinetic studies in buffered solutions (pH 2–12), monitoring degradation by HPLC .

Q. What analytical techniques are most reliable for quantifying trace impurities (e.g., residual thionyl chloride) in synthesized batches?

- Methodological Answer :

- GC-MS : Detects volatile impurities like SOCl₂ using a DB-5MS column and helium carrier gas.

- ICP-OES : Quantifies chlorine content to confirm complete removal of SOCl₂ .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under long-term storage conditions?

- Methodological Answer :

- Store samples in amber vials under inert gas (N₂/Ar) at –20°C.

- Assess stability via periodic ¹H NMR and HPLC over 6–12 months.

- Compare degradation products (e.g., hydrolyzed carboxylic acid) to reference standards .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Use multivariate regression (e.g., PLS or PCA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, log P) with biological activity.

- Validate models with leave-one-out cross-validation and external test sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.